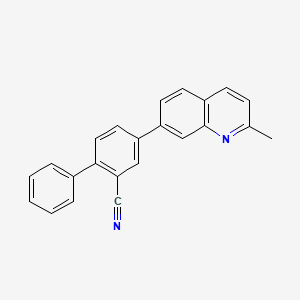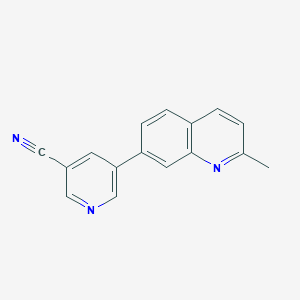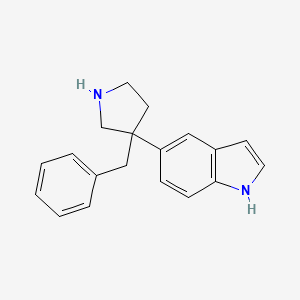
5-(2-(2,5-Dimethylphenyl)ethynyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a pyrimidine ring substituted with a 2-(2,5-dimethylphenyl)ethynyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-(2,5-Dimethylphenyl)ethinyl)pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyrimidinring auftreten, wobei Nucleophile wie Amine oder Thiole eine Abgangsgruppe ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Ammoniumacetat in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrimidinderivaten.
Wissenschaftliche Forschungsanwendungen
5-(2-(2,5-Dimethylphenyl)ethinyl)pyrimidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivität.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden (LEDs) eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(2-(2,5-Dimethylphenyl)ethinyl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive oder allosterische Stelle bindet und so den Substratausgang blockiert oder die Enzymkonformation verändert. In biologischen Systemen kann es mit zellulären Signalwegen interferieren, was zu Veränderungen in der Zellfunktion und dem Zellverhalten führt.
Wirkmechanismus
The mechanism of action of 5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Ethinyl-2’-Desoxyuridin: Ein Thymidinanalog, das in DNA-Synthese-Studien verwendet wird.
2,4-Diamino-5-phenyl-6-ethylpyrimidin: Bekannt für seine pharmakologischen Eigenschaften.
Einzigartigkeit
5-(2-(2,5-Dimethylphenyl)ethinyl)pyrimidin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Seine Ethinylgruppe bietet eine Stelle für eine weitere Funktionalisierung und macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Eigenschaften
Molekularformel |
C14H12N2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
5-[2-(2,5-dimethylphenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C14H12N2/c1-11-3-4-12(2)14(7-11)6-5-13-8-15-10-16-9-13/h3-4,7-10H,1-2H3 |
InChI-Schlüssel |
XOIZHMAWDAZINA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C#CC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




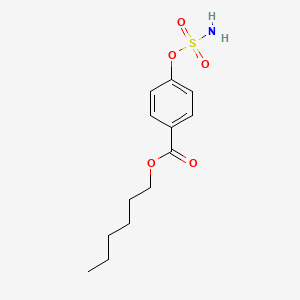




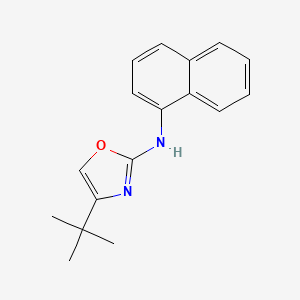
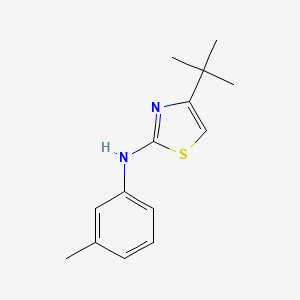
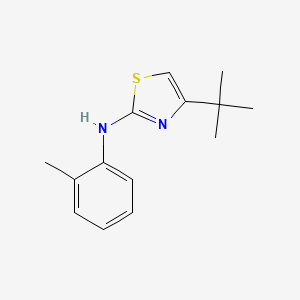
![4-Thiomorpholin-4-yl-benzo[g]chromen-2-one](/img/structure/B10844477.png)
